4-Chloro-5,7-dimethoxyquinazoline synthesis from 2-amino-4,6-dimethoxybenzoic acid
4-Chloro-5,7-dimethoxyquinazoline synthesis from 2-amino-4,6-dimethoxybenzoic acid
An In-depth Technical Guide to the Synthesis of 4-Chloro-5,7-dimethoxyquinazoline from 2-amino-4,6-dimethoxybenzoic acid
This guide provides a comprehensive, field-proven methodology for the synthesis of 4-Chloro-5,7-dimethoxyquinazoline, a pivotal intermediate in the development of targeted therapeutics. The procedure commences with the readily available starting material, 2-amino-4,6-dimethoxybenzoic acid, and proceeds through a robust two-step sequence involving cyclization and subsequent chlorination.
The narrative is structured to deliver not just a protocol, but a deep understanding of the underlying chemical principles, the rationale for specific experimental choices, and the critical safety considerations necessary for successful and safe execution.
Strategic Overview: A Two-Step Approach
The synthesis of 4-Chloro-5,7-dimethoxyquinazoline is efficiently achieved through a two-stage process. The initial step involves the construction of the core heterocyclic structure, 5,7-dimethoxyquinazolin-4(3H)-one, via a cyclization reaction. This intermediate is then subjected to a chlorination reaction to yield the final target compound. This strategy is widely adopted for its reliability and scalability.
Caption: Overall synthetic workflow from starting material to final product.
Part 1: Synthesis of 5,7-dimethoxyquinazolin-4(3H)-one
The foundational step in this synthesis is the formation of the quinazolinone ring system. This is accomplished by reacting the anthranilic acid derivative with a reagent that provides the final carbon atom required to close the six-membered heterocyclic ring.
Principle and Rationale
The reaction of 2-amino-4,6-dimethoxybenzoic acid with a suitable one-carbon electrophile, such as formamide or formamidine acetate, leads to the formation of the quinazolinone core.
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Formamide Route: When heated, formamide serves as both a solvent and a reactant. It provides a formyl group that acylates the amino group of the benzoic acid. Subsequent intramolecular cyclization with the loss of water yields the desired quinazolinone. While effective, this method often requires high temperatures.
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Formamidine Acetate Route: This is often the preferred method due to milder conditions and potentially higher yields.[1] Formamidine acetate acts as a direct source of the N=CH-NH moiety, which condenses with the amino and carboxylic acid groups of the starting material to form the heterocyclic ring. The reaction typically proceeds smoothly in a refluxing alcoholic solvent.
Detailed Experimental Protocol (Formamidine Acetate Method)
This protocol is adapted from established literature procedures.[1]
Materials:
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2-amino-4,6-dimethoxybenzoic acid
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Formamidine acetate
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Absolute Ethanol
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Saturated Sodium Bicarbonate solution
Equipment:
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Round-bottom flask (250 mL)
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Reflux condenser
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Heating mantle with magnetic stirring
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Filtration apparatus (Büchner funnel)
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TLC plates and developing chamber
Procedure:
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Reaction Setup: To a dry 250 mL round-bottom flask, add 2-amino-4,6-dimethoxybenzoic acid (e.g., 0.04 mol) and formamidine acetate (e.g., 0.08 mol, 2 equivalents).[1]
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Solvent Addition: Add 100 mL of absolute ethanol to the flask.
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Cyclization: Equip the flask with a reflux condenser and begin stirring. Heat the mixture to reflux and maintain for approximately 8 hours.
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Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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To the residue, add 50 mL of a saturated sodium bicarbonate solution to adjust the pH to approximately 7-8. This step neutralizes any acidic byproducts and helps precipitate the product.
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Stir the resulting suspension.
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Isolation:
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Collect the precipitate by vacuum filtration using a Büchner funnel.
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Wash the filter cake with a small amount of cold water to remove residual salts.
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Dry the collected solid to obtain 5,7-dimethoxyquinazolin-4(3H)-one, typically as a gray or off-white powder. An expected yield is around 87%.[1]
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Caption: Plausible mechanism for the cyclization reaction.
Part 2: Chlorination to Yield 4-Chloro-5,7-dimethoxyquinazoline
This final step converts the intermediate quinazolinone into the more reactive 4-chloro derivative, which is a versatile precursor for further functionalization, particularly in nucleophilic aromatic substitution reactions.
Principle and Rationale
The conversion of the C4-carbonyl group of the quinazolinone to a chloro group is achieved using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. The reaction proceeds via the tautomeric lactim form of the quinazolinone.
A catalytic amount of N,N-dimethylformamide (DMF) is crucial for this reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻, which is a much more powerful and soluble chlorinating species than POCl₃ alone. This in-situ formation of the Vilsmeier reagent facilitates the conversion of the hydroxyl group of the lactim tautomer to a chlorosulfite intermediate, which is then readily displaced by a chloride ion.
Detailed Experimental Protocol
CRITICAL SAFETY NOTE: This procedure involves phosphorus oxychloride, which is highly corrosive, toxic, and reacts violently with water.[2][3] It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Materials:
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5,7-dimethoxyquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF, catalytic)
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Ice water
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Dilute ammonia solution or saturated sodium bicarbonate solution
Equipment:
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Dry round-bottom flask (500 mL) with a reflux condenser and drying tube
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Heating mantle with magnetic stirring
-
Apparatus for vacuum filtration
Procedure:
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Reaction Setup: In a dry 500 mL round-bottom flask, place the 5,7-dimethoxyquinazolin-4(3H)-one (e.g., 0.031 mol).[1]
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Reagent Addition: Carefully add an excess of phosphorus oxychloride (e.g., 190 mL) to the flask. This serves as both the reagent and the solvent.
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Catalyst Addition: Add a few drops of N,N-dimethylformamide (e.g., 3 drops) to the suspension.[1]
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Chlorination: Heat the reaction mixture to reflux and maintain for approximately 5 hours.[1] The solid should dissolve as the reaction progresses.
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Reagent Removal: After cooling the mixture to room temperature, remove the excess phosphorus oxychloride under reduced pressure.
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Work-up (Quenching):
-
Perform this step with extreme caution in a fume hood.
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Prepare a large beaker with a substantial amount of crushed ice and water (e.g., 100 mL).
-
Slowly and carefully add the reaction residue to the ice water with continuous, vigorous stirring. This reaction is highly exothermic and will release corrosive hydrogen chloride (HCl) gas.
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-
Neutralization and Precipitation:
-
Stir the aqueous mixture continuously.
-
Slowly add a dilute ammonia solution or saturated sodium bicarbonate solution to neutralize the acid and adjust the pH to approximately 7.[1]
-
The product will precipitate as a solid.
-
-
Isolation and Purification:
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Collect the solid by vacuum filtration and wash thoroughly with water.
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Dry the product to obtain 4-Chloro-5,7-dimethoxyquinazoline, typically as a light yellow solid. A yield of around 93% can be expected.[1]
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Quantitative Data and Characterization
| Property | 2-amino-4,6-dimethoxybenzoic acid | 5,7-dimethoxyquinazolin-4(3H)-one | 4-Chloro-5,7-dimethoxyquinazoline |
| Molecular Formula | C₉H₁₁NO₄[4] | C₁₀H₁₀N₂O₃ | C₁₀H₉ClN₂O₂[5] |
| Molecular Weight | 197.19 g/mol [4] | 206.20 g/mol | 224.64 g/mol [5] |
| Appearance | Crystalline Solid | Gray/Off-white Powder[1] | Light yellow solid[1] |
| CAS Number | 21577-57-1[4] | 86935-70-8 | 13790-39-1[5] |
| Expected Yield | N/A (Starting Material) | ~87%[1] | ~93%[1] |
Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
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¹H NMR Spectroscopy: To confirm the proton environment and successful ring formation/chlorination.
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Mass Spectrometry (MS): To verify the molecular weight of the compounds.
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FT-IR Spectroscopy: To observe the disappearance of the carboxylic acid and primary amine stretches and the appearance/disappearance of the amide carbonyl stretch.
Environmental, Health, and Safety (EHS) Considerations
Professional laboratory practice and adherence to safety protocols are paramount.
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Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and a lachrymator.[2][6] It reacts violently with water, generating significant heat and toxic HCl gas.[3] Always handle in a chemical fume hood, wear heavy-duty gloves (e.g., butyl rubber), a face shield in addition to safety goggles, and a lab coat. Ensure a neutralizing agent (like sodium bicarbonate) is readily available for spills.
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Formamide: Classified as a reproductive toxin and teratogen. Avoid inhalation and skin contact.
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General Precautions: All reactions should be conducted in well-ventilated areas. Anhydrous conditions are critical for the chlorination step to prevent violent reactions and reagent decomposition.
Conclusion
The described two-step synthesis provides a reliable and high-yielding pathway to 4-Chloro-5,7-dimethoxyquinazoline from 2-amino-4,6-dimethoxybenzoic acid. This intermediate is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors used in oncology.[7] The successful execution of this synthesis relies on a clear understanding of the reaction mechanisms and strict adherence to safety protocols, especially during the handling of phosphorus oxychloride.
References
- Tylon Pharma Limited. (2024, July 24). All about the 2-amino-4, 6-dimethoxybenzoic acid.
- Biosynth. 2-Amino-4,6-dimethoxybenzoic acid | 21577-57-1.
- Benchchem. Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride.
- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). National Institutes of Health (NIH).
- New Jersey Department of Health. Hazard Summary: Phosphorus Oxychloride.
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). National Institutes of Health (NIH).
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride (Restored).
- Guidechem. How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.
- Tylon Pharma Limited. 2-amino-4,6-dimethoxybenzoic Acid supplier.
- Google Patents. US3696102A - Process for the synthesis of substituted quinazolin-4-ones.
- Lanxess. Phosphorus oxychloride.
- Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
- Google Patents. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
- Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- ChemicalBook. 2-Amino-4,5-dimethoxybenzoic acid synthesis.
- MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- PubChem. 4-Chloro-6,7-dimethoxyquinazoline.
- Benchchem. Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
- National Oceanic and Atmospheric Administration (NOAA). Phosphorus Oxychloride | CAMEO Chemicals.
- ChemicalBook. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9.
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline.
- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1.
- BLD Pharm. 884340-91-4|4-Chloro-5,7-dimethoxyquinazoline.
- Benchchem. Application Note and Protocol: Chlorination of 6,7-Dimethoxyquinolin-4-ol.
- Benchchem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
- ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- Indian Journal of Biochemistry and Biophysics (IJBB). (2025, March 3). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent.
- National Institutes of Health (NIH). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions.
- PubMed. Carcinogenicity of the chlorination disinfection by-product MX.
- ChemRxiv. A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D.
- Google Patents. CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.
Sources
- 1. Page loading... [guidechem.com]
- 2. nj.gov [nj.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. biosynth.com [biosynth.com]
- 5. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
